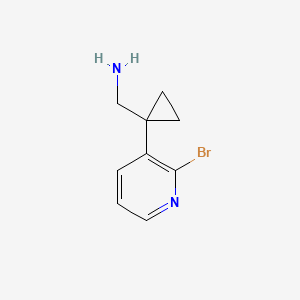
(1-(2-Bromopyridin-3-YL)cyclopropyl)methanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1-(2-Bromopyridin-3-YL)cyclopropyl)methanamine: is an organic compound with the molecular formula C9H11BrN2 It is a derivative of pyridine, where a bromine atom is substituted at the second position, and a cyclopropylmethanamine group is attached at the third position of the pyridine ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (1-(2-Bromopyridin-3-YL)cyclopropyl)methanamine typically involves the following steps:
Bromination of Pyridine: The starting material, pyridine, undergoes bromination to introduce a bromine atom at the second position. This can be achieved using bromine (Br2) or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3).
Cyclopropanation: The brominated pyridine is then subjected to cyclopropanation. This involves the reaction of the brominated pyridine with a suitable cyclopropylating agent, such as diazomethane or a cyclopropyl halide, under basic conditions.
Amination: The final step involves the introduction of the methanamine group. This can be achieved through nucleophilic substitution, where the bromine atom is replaced by an amine group using reagents such as ammonia (NH3) or an amine derivative.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and reaction time, as well as using efficient purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions:
Oxidation: (1-(2-Bromopyridin-3-YL)cyclopropyl)methanamine can undergo oxidation reactions, where the amine group is oxidized to form corresponding imines or nitriles. Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: The compound can also undergo reduction reactions, where the bromine atom is reduced to form a hydrogen atom. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur, where the bromine atom is replaced by other nucleophiles such as hydroxyl (OH), thiol (SH), or alkyl groups. Common reagents include sodium hydroxide (NaOH) and thiourea.
Major Products Formed:
Oxidation: Imines, nitriles
Reduction: Hydrogen-substituted derivatives
Substitution: Hydroxyl, thiol, or alkyl-substituted derivatives
科学研究应用
Chemistry:
Catalysis: (1-(2-Bromopyridin-3-YL)cyclopropyl)methanamine can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various chemical transformations.
Material Science: The compound can be incorporated into polymers and materials to impart specific properties such as thermal stability and conductivity.
Biology and Medicine:
Drug Development: The compound’s structure makes it a potential candidate for drug development, particularly in designing inhibitors or modulators of specific biological pathways.
Biological Probes: It can be used as a probe in biological studies to investigate the function and interaction of biomolecules.
Industry:
Agriculture: The compound can be used in the synthesis of agrochemicals, such as pesticides and herbicides, due to its ability to interact with biological targets in pests and weeds.
Pharmaceuticals: It can be used as an intermediate in the synthesis of pharmaceutical compounds, contributing to the development of new therapeutic agents.
作用机制
The mechanism of action of (1-(2-Bromopyridin-3-YL)cyclopropyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The cyclopropylmethanamine group can enhance the compound’s binding affinity and selectivity, while the bromine atom can participate in halogen bonding, further stabilizing the interaction.
相似化合物的比较
- (1-(2-Chloropyridin-3-YL)cyclopropyl)methanamine
- (1-(2-Fluoropyridin-3-YL)cyclopropyl)methanamine
- (1-(2-Iodopyridin-3-YL)cyclopropyl)methanamine
Comparison:
- Halogen Substitution: The presence of different halogens (bromine, chlorine, fluorine, iodine) can significantly influence the compound’s reactivity, stability, and biological activity. Bromine, being larger and more polarizable, can form stronger halogen bonds compared to chlorine and fluorine.
- Cyclopropyl Group: The cyclopropyl group imparts unique steric and electronic properties, enhancing the compound’s interaction with molecular targets. This makes (1-(2-Bromopyridin-3-YL)cyclopropyl)methanamine distinct from other pyridine derivatives without the cyclopropyl group.
属性
分子式 |
C9H11BrN2 |
|---|---|
分子量 |
227.10 g/mol |
IUPAC 名称 |
[1-(2-bromopyridin-3-yl)cyclopropyl]methanamine |
InChI |
InChI=1S/C9H11BrN2/c10-8-7(2-1-5-12-8)9(6-11)3-4-9/h1-2,5H,3-4,6,11H2 |
InChI 键 |
DLNFRDVSDGHBDN-UHFFFAOYSA-N |
规范 SMILES |
C1CC1(CN)C2=C(N=CC=C2)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


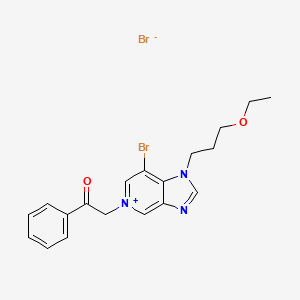
![4-Chloro-6,7-dimethoxy-2-[2-(3-nitrophenyl)ethenyl]quinazoline](/img/structure/B12639776.png)
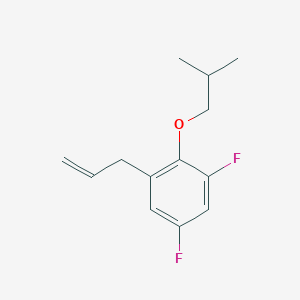
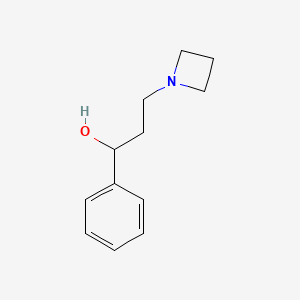


![Methyl 3-[3-(dibenzylamino)phenyl]but-2-enoate](/img/structure/B12639795.png)

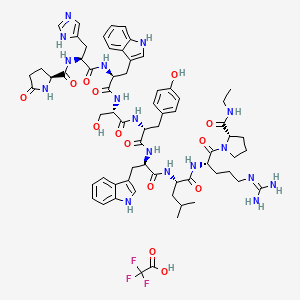
![N-(5-chloro-2-methoxyphenyl)-3-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]benzamide](/img/structure/B12639804.png)
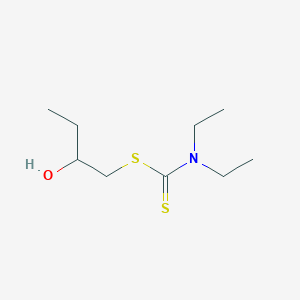
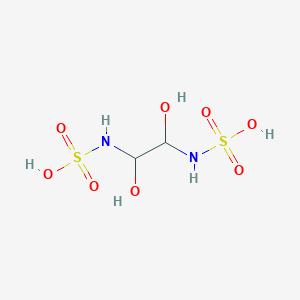
![4-Ethyl-2-fluoro-1-[4-(4-pentylphenyl)phenyl]benzene](/img/structure/B12639822.png)

